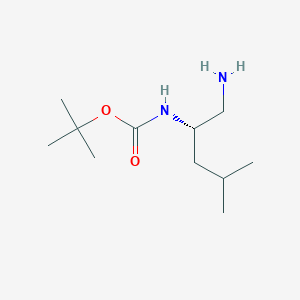

2-(Boc-amino)-4-methylpentylamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(1-amino-4-methylpentan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTNGQAKAKFXRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Chiral Amines in Asymmetric Synthesis

Chiral amines are crucial in asymmetric synthesis, a field focused on creating specific stereoisomers of chiral molecules. nih.gov Their importance is highlighted by the fact that approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments. nih.gov These compounds are not only integral parts of the final products but also serve as essential tools in their synthesis. They can function as resolving agents, chiral auxiliaries, or as building blocks for creating more complex molecules. nih.gov

In recent years, significant progress has been made in the enantioselective synthesis of chiral amines, with catalytic asymmetric hydrogenation being a particularly powerful and "green" strategy due to its high atom economy. nih.govacs.org This method, along with others like the asymmetric allylation of imines, allows for the precise construction of chiral centers. beilstein-journals.org The development of novel chiral catalysts, including those based on amines themselves, has been a major driver of innovation in this area. acs.org The ability to synthesize enantiomerically pure amines is critical for accessing many biologically active compounds and for advancing asymmetric catalysis. nih.govrsc.org

Role of Boc Protected Amines in Chemical Transformations

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. numberanalytics.comwikipedia.org Its primary function is to mask the reactivity of an amine group, preventing it from participating in unwanted side reactions while other chemical transformations are carried out on the molecule. numberanalytics.comchemistrysteps.com The Boc group is favored for its stability under a wide range of conditions, including basic, oxidative, and many reductive environments. organic-chemistry.orgresearchgate.net

The process of introducing a Boc group, known as Boc-protection, is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com This reaction forms a stable carbamate (B1207046). numberanalytics.com A key advantage of the Boc group is its ease of removal under mild acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgchemistrysteps.com This allows for the selective deprotection of the amine at the desired stage of a multi-step synthesis.

Boc-protected amines are fundamental intermediates in various synthetic endeavors, including:

Peptide Synthesis: Protecting the α-amino group of amino acids to allow for controlled chain elongation. numberanalytics.com

Natural Product Synthesis: Masking sensitive amine functionalities during the construction of complex molecular architectures. numberanalytics.com

Pharmaceutical Synthesis: Enabling the synthesis of drug molecules that contain amine groups by temporarily deactivating their reactivity. numberanalytics.com

The compound 2-(Boc-amino)-4-methylpentylamine serves as such a building block, particularly in peptide synthesis and medicinal chemistry research.

Overview of Research Trajectories for Alkylamine Derivatives in Advanced Chemical Synthesis

Established Synthetic Routes to N-Boc Protected Amino Alkanes

The synthesis of N-Boc protected amino alkanes, such as this compound, traditionally relies on a two-part strategy: the stereoselective formation of the chiral amine scaffold followed by the protection of the amino group. The Boc protection itself is a well-understood and widely implemented reaction in organic synthesis. numberanalytics.com It typically involves the reaction of the primary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The nucleophilic amine attacks a carbonyl carbon of the anhydride, leading to the formation of a stable carbamate (B1207046), effectively masking the amine's reactivity.

Stereoselective Synthesis of the 2-Amino-4-methylpentyl Scaffold

The key challenge in synthesizing this compound lies in establishing the stereocenter at the C2 position of the 4-methylpentyl backbone. This chiral amine scaffold is a derivative of the natural amino acid L-leucine, which serves as a common and cost-effective starting material for its synthesis.

However, for non-natural isomers or when starting from non-amino acid precursors, catalytic asymmetric methods are paramount. Asymmetric hydrogenation of prochiral imines or enamines is a powerful strategy. acs.org This involves the use of transition metal catalysts, such as rhodium, iridium, or ruthenium, complexed with chiral ligands. acs.orgmdpi.com These catalysts create a chiral environment that directs the addition of hydrogen across the C=N double bond from a specific face, leading to the preferential formation of one enantiomer of the amine. Significant progress has been made in developing new chiral phosphorus ligands and N-heterocyclic carbene-based catalysts that exhibit high activity and enantioselectivity for a broad range of substrates. acs.org

Another established method is the asymmetric reductive amination of a corresponding ketone, 4-methyl-2-pentanone. This can be achieved using chiral auxiliaries or, more modernly, through catalytic approaches that combine a reducing agent with a chiral catalyst.

Optimization of Reaction Conditions and Yields

Once the chiral 2-amino-4-methylpentylamine is obtained, the subsequent Boc-protection step can be optimized to maximize yield and purity. The choice of solvent and base is critical. Dichloromethane (B109758) (DCM) is a common solvent, and bases like triethylamine (B128534) (TEA) or sodium bicarbonate are frequently used to neutralize the acidic byproduct.

Recent studies have explored various conditions to enhance the efficiency of N-Boc protection. For instance, alcoholic solvents like methanol (B129727) have been shown to significantly accelerate the rate of Boc protection for some amines, even without the need for an additional base. wuxiapptec.com The use of catalytic amounts of iodine or samarium chloride (SmCl₃) has also been reported to promote the reaction under mild, solvent-free conditions. organic-chemistry.org For substrates with multiple functional groups, chemoselectivity becomes important. Carefully selecting the reaction conditions can ensure that only the desired amino group is protected. researchgate.net Preventing side reactions, such as the formation of the double-protected N,N-di-Boc derivative, is another key aspect of optimization. researchgate.net

Table 1: Optimization of N-Boc Protection of Amines This table presents representative data on how different catalysts and conditions can affect the yield and time of the N-Boc protection reaction.

| Catalyst (mol%) | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| CuI-NPs (10) | Neat, Pestle-Mortar | 5-15 min | 82-92 | niscair.res.in |

| Iodine (catalytic) | Solvent-free, RT | 15-120 min | 90-98 | organic-chemistry.org |

| None (in Water) | Aqueous, RT | 30-60 min | 90-99 | organic-chemistry.org |

| HClO₄–SiO₂ (catalytic) | Solvent-free, RT | 5-120 min | 92-98 | organic-chemistry.org |

Emerging Synthetic Strategies

The field of organic synthesis is constantly evolving, with a drive towards more efficient, sustainable, and selective methods. The synthesis of chiral amines like this compound is benefiting from these innovations, particularly in the realms of biocatalysis and advanced asymmetric catalysis.

Chemoenzymatic Approaches to Chiral Amines

Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and green alternative to traditional chemical methods. mdpi.com For the synthesis of chiral amines, ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs) are particularly relevant. mdpi.comnih.gov These enzymes can convert a prochiral ketone (e.g., 4-methyl-2-pentanone) into a chiral amine with exceptionally high enantioselectivity (often >99% ee) under mild, aqueous conditions. unibe.chacs.org

Protein engineering and directed evolution are being used to tailor these enzymes, expanding their substrate scope to accommodate bulky molecules and enhancing their stability and activity. nih.gov A significant advancement is the development of telescoped, continuous-flow processes. Recent research has demonstrated a multistep chemoenzymatic synthesis where a biocatalytic transamination is directly followed by an inline Boc-protection step, streamlining the entire process, minimizing waste, and simplifying workup procedures. unibe.chacs.orgparadisiresearch.com

Table 2: Comparison of Chemoenzymatic Systems for Chiral Amine Synthesis This table highlights different enzymatic approaches for producing chiral amines, which are precursors to compounds like this compound.

| Enzyme Class | Reaction Type | Key Advantages | Example Application |

|---|---|---|---|

| ω-Transaminase (ω-TA) | Asymmetric reductive amination of ketones | High enantioselectivity, broad substrate scope, green conditions. mdpi.com | Synthesis of chiral precursors for drugs like Sitagliptin and Sacubitril. mdpi.comnih.gov |

| Amine Dehydrogenase (AmDH) | Reductive amination of ketones/aldehydes | Uses ammonia (B1221849) as the amino donor, high atom economy. nih.gov | Production of intermediates for antidiabetic drugs like Saxagliptin. nih.gov |

Catalytic Asymmetric Synthesis

While asymmetric hydrogenation with transition metals is well-established, research continues to yield novel catalysts with improved performance and broader applicability. Recent advances include the development of highly active catalysts that can operate at low loadings, as well as new ligand families that provide excellent stereocontrol for previously challenging substrates. acs.org

One emerging area is asymmetric counteranion-directed catalysis (ACDC), where a chiral catalyst's counterion is responsible for controlling the stereochemical outcome of a reaction. nih.gov This principle has been successfully applied to the synthesis of unprotected β²-amino acids in a one-pot process, showcasing a novel approach to creating chiral amine structures. nih.gov Furthermore, the use of chiral aldehydes as organocatalysts, mimicking biological processes, is gaining traction for the asymmetric synthesis of amino acid derivatives, representing another frontier in the field. frontiersin.org

Solid-Supported Synthesis Techniques

Solid-phase organic synthesis (SPOS) offers significant advantages in terms of purification and automation. This methodology can be applied to the synthesis of Boc-protected amines in several ways. One approach involves using solid-supported reagents, such as a polymer-bound version of a base or the Boc-protection agent itself. acs.orgscispace.com After the reaction is complete, the resin-bound species can be removed by simple filtration, greatly simplifying the product workup. scispace.com

An alternative strategy involves anchoring the amine substrate to a solid support. The Boc protection and other subsequent synthetic transformations are then carried out on the resin-bound material. This is particularly common in peptide synthesis and combinatorial chemistry. rsc.orgresearchgate.net For the cleavage of Boc groups, solid-supported sulfonic acid resins have been developed. biotage.co.jp These acidic ion-exchangers can efficiently remove the Boc group, often with the added benefit of a "catch-and-release" purification, where the deprotected amine product is temporarily bound to the resin while impurities are washed away. biotage.co.jp

Non-conventional Reaction Media (e.g., Ionic Liquids, Fluorous Media)

The use of non-conventional reaction media represents a significant advancement in chemical synthesis, aiming to enhance reaction rates, improve selectivity, and simplify product purification while often aligning with the principles of green chemistry.

Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, possessing unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency. academie-sciences.fr These characteristics make them attractive alternatives to volatile organic solvents. In the context of amine protection, ILs can function as both the solvent and the catalyst.

Research has demonstrated that 1-alkyl-3-methylimidazolium cation-based ionic liquids are particularly effective in catalyzing the N-tert-butyloxycarbonylation (N-Boc) of amines. organic-chemistry.orgorganic-chemistry.org The catalytic activity is attributed to the ionic liquid's ability to activate the di-tert-butyl dicarbonate (Boc₂O) reagent. This activation occurs through hydrogen bond formation between the C-2 hydrogen of the imidazolium (B1220033) cation and the carbonyl group of Boc₂O, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.orgorganic-chemistry.org This method is highly chemoselective and proceeds efficiently under mild, often solvent-free, conditions at room temperature. organic-chemistry.orgrsc.org

The advantages of using ionic liquids include high product yields, short reaction times, and the potential for catalyst recycling, which contributes to a more sustainable synthetic process. organic-chemistry.orgrsc.org Various functionalized amines, including chiral amines and amino alcohols, can be successfully protected without significant side reactions. organic-chemistry.orgrsc.org For instance, protic ionic liquids like 1,1,3,3-tetramethylguanidinium acetate (B1210297) have also been employed as recyclable catalysts for N-Boc protection under solvent-free conditions, showing broad applicability across different amine structures. academie-sciences.fr

Table 1: N-Boc Protection of Amines using Ionic Liquid Catalysts

| Ionic Liquid Catalyst | Amine Substrate | Reaction Conditions | Yield | Reference(s) |

| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Various aliphatic & aromatic amines | Neat, Room Temp. | High | organic-chemistry.org |

| Succinimidinium hydrogensulfate ([H-Suc]HSO₄) | Various amines | Neat, Room Temp. | Excellent | rsc.org |

| 1,1'-Hexane-1,6-diylbis(3-methylpyridinium) tetrachlorocobaltate(II) | Halogenated anilines, amino alcohols | Solvent-free, Mild conditions | High | rsc.org |

| 1,1,3,3-Tetramethylguanidinium acetate ([TMG][Ac]) | Various aryl, aliphatic, heterocyclic amines | Solvent-free, Room Temp. | High | academie-sciences.fr |

Fluorous Media

The application of fluorous tagging to the synthesis of this compound would involve reacting the corresponding diamine precursor with a fluorous Boc reagent, followed by a straightforward F-SPE purification to isolate the desired mono-protected product with high purity.

Table 2: Principles of Fluorous Synthesis for Amine Protection

| Step | Description | Advantage | Reference(s) |

| 1. Fluorous Tagging | The amine is reacted with a fluorous protecting group reagent (e.g., F-Boc-ON). | Introduces a purification handle onto the molecule of interest. | silicycle.com |

| 2. Reaction | Subsequent synthetic transformations are performed on the fluorous-tagged molecule. | Standard solution-phase chemistry can be used. | nih.gov |

| 3. Fluorous Solid-Phase Extraction (F-SPE) | The reaction mixture is passed through a fluorous silica (B1680970) gel cartridge. The fluorous-tagged product is retained, while non-fluorous impurities are washed away. | Rapid and highly efficient purification, avoiding traditional chromatography. | nih.govsilicycle.com |

| 4. Elution & Detagging | The purified fluorous product is eluted with a suitable solvent, and the fluorous tag is removed to yield the final product. | Provides the pure, untagged target compound. | nih.gov |

Application of Flow Chemistry in Amine Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of chemical compounds, offering significant advantages over traditional batch processing. beilstein-journals.org In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgd-nb.info

This technology is particularly well-suited for the synthesis of protected amines like this compound. The N-Boc protection of amines can be efficiently performed in a continuous flow reactor. ed.ac.uk For example, solutions of the amine and Boc₂O can be mixed at a T-junction and passed through a heated tubular reactor. The high surface-area-to-volume ratio of these reactors ensures excellent heat transfer, enabling rapid and uniform heating that can significantly accelerate the reaction while minimizing the formation of thermal degradation byproducts. acs.org This precise temperature control can also be used to achieve selective mono-protection of diamines, a common challenge in batch synthesis. ed.ac.ukresearchgate.net

Furthermore, flow systems can incorporate in-line purification techniques. Packed-bed reactors containing immobilized reagents, catalysts, or scavengers can be integrated into the flow path to remove byproducts and unreacted starting materials, delivering a pure product stream and eliminating the need for separate workup and purification steps. durham.ac.uk The synthesis of peptides, which involves sequential Boc-protection and deprotection steps, has been successfully demonstrated in continuous-flow systems, highlighting the robustness and efficiency of this approach. durham.ac.uknih.gov The development of automated, multi-step flow processes allows for the synthesis of complex molecules with minimal manual intervention. d-nb.info

Table 3: Flow Chemistry Parameters for Synthesis of Protected Amines

| Reaction Type | Reactor System | Key Parameters | Outcome | Reference(s) |

| Mono-Boc protection of diamines | PTFE tubular flow reactor (0.5 mm I.D.) | Residence Time, Tubular Diameter | Higher yields and selectivity compared to batch; productivity of 1.2–3.6 g/h. | ed.ac.uk |

| Thermal N-Boc deprotection | High-temperature plug flow reactor | Temperature (150-300 °C), Residence Time (60 min), Solvent (Methanol, TFE) | Efficient deprotection without acid catalysts; potential for sequential deprotection. | acs.orgresearchgate.net |

| Di- and Tripeptide Synthesis | Microfluidic flow system with packed columns (supported reagents/scavengers) | Reagent stoichiometry, Column temperature (60 °C) | High yields and purities of Boc-protected dipeptides without traditional purification. | durham.ac.uk |

| Reduction of nitro compounds to amines | PTFE reactor (0.5 mL - 5 mL) | Residence Time (up to 50 min), Reagent concentration | Quantitative yields of primary amines in short reaction times with no need for purification. | beilstein-journals.org |

Role in the Synthesis of Nitrogen-Containing Heterocycles

The presence of two distinct amine functionalities makes this compound a powerful precursor for the synthesis of nitrogen-containing heterocycles, which are core scaffolds in many pharmaceuticals.

Pyrimidine (B1678525) Derivatives Synthesis

The primary amine of this compound can act as a potent nucleophile in substitution reactions to construct substituted pyrimidine rings. For instance, in reactions with activated pyrimidines, such as 2-amino-4,6-dichloropyrimidine, the primary amine can selectively displace one of the chloro groups. mdpi.com The Boc-protecting group ensures that the secondary amine does not compete in this reaction, allowing for a clean, monofunctionalization of the building block. The resulting product, which now contains a pyrimidine moiety, retains the protected amine, which can be deprotected in a subsequent step to allow for further diversification or cyclization.

A representative synthesis is outlined below:

| Reactant 1 | Reactant 2 | Conditions | Expected Product |

| This compound | 2-Amino-4,6-dichloropyrimidine | Base (e.g., Triethylamine), Solvent | tert-butyl (1-((2-amino-6-chloropyrimidin-4-yl)amino)-4-methylpentan-2-yl)carbamate |

This approach allows for the direct installation of a chiral, functionalized side-chain onto a pyrimidine core, a common strategy in the development of kinase inhibitors and other therapeutic agents.

Applications in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity and build libraries of compounds. organic-chemistry.org

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide, a peptide-like structure. beilstein-journals.orgnih.gov this compound is an ideal substrate for the amine component in the Ugi reaction. nih.gov

The true synthetic power of using this building block is realized in post-Ugi transformations. After the initial Ugi reaction, the resulting linear product contains the stable Boc-protected amine. This protecting group can then be selectively removed under acidic conditions. The newly liberated amine is positioned to react with another functional group within the molecule, such as an ester or amide, to trigger a spontaneous cyclization. This powerful sequence, known as an Ugi Deprotection–Cyclization (UDC) strategy, is widely used to create constrained cyclic peptidomimetics and other complex heterocyclic systems that are of significant interest in drug discovery. beilstein-journals.orgnih.gov

Table of Ugi Reaction Components for a UDC Strategy

| Component | Example | Role |

|---|---|---|

| Amine | This compound | Provides a primary amine for the reaction and a protected secondary amine for post-reaction cyclization. |

| Aldehyde | Isovaleraldehyde | Forms the initial imine and contributes to the scaffold backbone. |

| Carboxylic Acid | Acetic Acid | Acylates the intermediate and provides a portion of the final structure. |

| Isocyanide | tert-Butyl isocyanide | Attacks the imine intermediate and undergoes rearrangement to form the final amide. |

The Passerini reaction is a three-component reaction between a carboxylic acid, an oxo-component (like an aldehyde), and an isocyanide. organic-chemistry.org It produces an α-acyloxy carboxamide. While this compound does not directly participate as one of the three core components in its classic form, its structural motifs can be integrated into the starting materials. For example, a carboxylic acid or aldehyde starting material could be synthesized to already contain the 2-(Boc-amino)-4-methylpentyl structure. The resulting Passerini product would then carry this functionalized, protected diamine moiety, which could be used in subsequent synthetic steps, similar to the post-Ugi modifications. This allows for the creation of complex, non-peptide scaffolds that can be further elaborated. organic-chemistry.org

Integration into Peptide and Peptidomimetic Frameworks

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability or receptor affinity. nih.gov this compound is a valuable building block for creating these structures. nih.gov

Its protected amine allows it to be used in standard solid-phase peptide synthesis (SPPS). The building block can be coupled to a growing peptide chain via its primary amine. Once incorporated, the Boc group can be cleaved with acid to expose the secondary amine on the side chain. This newly available amine serves as a versatile handle for various modifications:

Cyclization: The amine can form a lactam bridge with a carboxylic acid elsewhere in the peptide sequence, creating a constrained cyclic peptide. beilstein-journals.org

Branching: The amine can be used as an attachment point to start a new peptide chain, creating a branched peptide. mdpi.com

Conjugation: Other molecules, such as fluorophores, linkers, or small molecule drugs, can be attached to the amine, functionalizing the peptide for specific applications.

Structural Transformation in Peptidomimetic Synthesis

| State | Structure Name | Key Feature |

|---|---|---|

| Incorporated | N-terminally coupled 2-(Boc-amino)-4-methylpentyl moiety | The secondary amine is protected by the Boc group, rendering it inert to peptide coupling conditions. |

| Deprotected | N-terminally coupled 2-amino-4-methylpentyl moiety | The Boc group is removed, exposing a reactive secondary amine on the side chain for further functionalization. |

Design and Synthesis of Diverse Chemical Libraries

The creation of chemical libraries containing a large number of structurally related compounds is fundamental to modern drug discovery. google.com this compound is an excellent scaffold for library synthesis due to its compatibility with both MCRs and combinatorial techniques like SPPS. organic-chemistry.org

The key advantage it offers is the ability for "late-stage diversification." A common core structure can be synthesized on a large scale using the building block. Then, in the final steps, the Boc group is removed, revealing the reactive amine. This single precursor can then be divided and reacted with a wide array of different reagents (e.g., acyl chlorides, sulfonyl chlorides, aldehydes via reductive amination) to rapidly generate a library of thousands of unique, final compounds. Each compound in the library shares the same core scaffold but differs in the functionality attached to the amine, allowing for a systematic exploration of the structure-activity relationship (SAR) for a given biological target. mdpi.com

Example of a Late-Stage Diversification Strategy

| Core Scaffold | Deprotection Step | Diversification Reagents (Examples) | Resulting Library |

|---|

Combinatorial Synthesis Methodologies

In combinatorial chemistry, this compound serves as a versatile scaffold for generating large libraries of distinct but structurally related molecules. Its primary amine is readily acylated, reductively aminated, or used in other amine-based transformations to introduce a point of diversity. Following this initial reaction, the Boc-protecting group can be removed under acidic conditions to reveal a second primary amine, which can then be subjected to another round of diversification reactions.

This sequential approach is highly amenable to parallel synthesis formats. For instance, the building block can be anchored to a solid support through its primary amine, followed by Boc deprotection and acylation of the newly exposed amine with a library of carboxylic acids. This strategy allows for the rapid production of libraries of N-acyl-1,2-diamines, a common motif in biologically active compounds. The isobutyl side chain provides a non-polar feature that can engage in hydrophobic interactions with biological targets, making it a desirable component in scaffolds aimed at enzyme inhibitors or protein-protein interaction modulators.

The strategic application of this compound in combinatorial synthesis is highlighted by its role in creating libraries of peptidomimetics and other small molecules. By reacting the primary amine with a set of aldehydes and then isocyanides in a Ugi three-component reaction, for example, a diverse library of complex scaffolds can be generated in a single step. Subsequent deprotection of the Boc group and further functionalization adds another layer of complexity and diversity to the library.

| Parameter | Description |

| Scaffold | This compound |

| Key Functional Groups | Primary amine (reactive), Boc-protected amine (orthogonal handle) |

| Common Reactions | Acylation, Sulfonylation, Reductive Amination, Ugi Reaction |

| Library Type | Peptidomimetics, Heterocycles, Small Molecule Scaffolds |

| Diversification Strategy | Sequential or parallel functionalization of the two amine groups |

Functionalization and Derivatization of 2 Boc Amino 4 Methylpentylamine

Modification of the Protected Amine Functionality

The Boc-protected amine is a key functional handle that can be modified in several ways. The most fundamental transformation is its deprotection to reveal the free amine, which can then participate in a wide array of subsequent reactions.

The deprotection of the Boc group is typically achieved under acidic conditions, which cleaves the carbamate (B1207046). fishersci.co.uk Standard protocols involve the use of strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an ethereal solvent like dioxane. fishersci.co.uk This process is efficient and generally proceeds at room temperature, yielding the corresponding primary amine salt. fishersci.co.uk Once deprotected, the amine serves as a potent nucleophile for reactions such as peptide coupling and amide bond formation.

Beyond simple deprotection, the Boc-protected amine can be directly converted into other functional groups. A notable example is the one-pot synthesis of ureas. acs.orgorganic-chemistry.org In this transformation, the Boc-protected amine is treated with reagents such as 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which facilitate the in-situ generation of an isocyanate. acs.orgorganic-chemistry.org This highly reactive intermediate is not isolated but is immediately trapped by an added amine to form a symmetrical or nonsymmetrical urea (B33335) derivative in high yield. acs.org This method bypasses the need to handle toxic isocyanates directly and is compatible with a variety of amine nucleophiles. acs.org

| Transformation | Reagents and Conditions | Outcome | Citation(s) |

| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Free primary amine (as TFA salt) | fishersci.co.uk |

| Boc Deprotection | 4M HCl in Dioxane or water | Free primary amine (as HCl salt) | fishersci.co.uk |

| Urea Formation | 2-Chloropyridine, Trifluoromethanesulfonyl anhydride, Amine (R-NH₂) | N,N'-Substituted Urea | acs.orgorganic-chemistry.org |

Selective Functionalization at the Carbon Skeleton

Modifying the aliphatic carbon backbone of 2-(Boc-amino)-4-methylpentylamine presents a greater challenge due to the inert nature of C(sp³)–H bonds. However, modern synthetic methods provide powerful strategies for achieving such transformations, often with high levels of regio- and stereocontrol.

Remote C–H functionalization enables the introduction of new chemical groups at positions distant from existing functionality, such as the γ (gamma) or δ (delta) carbons of the alkyl chain. rsc.org These reactions typically rely on a directing group to position a transition-metal catalyst in close proximity to a specific C–H bond, facilitating its cleavage and subsequent functionalization. rsc.org

| Strategy | Catalyst/Directing Group Principle | Target Position | Potential Transformation | Citation(s) |

| Directed C-H Activation | Pd(II) catalysis with a covalently attached directing group (e.g., picolinamide) | γ or δ C(sp³)–H bonds | Arylation, Alkenylation, Alkylation | rsc.org |

| Transient Directing Group | In situ formation of an imine or other directing group to guide the catalyst | γ or δ C(sp³)–H bonds | Arylation, Fluorination | rsc.org |

| Radical Relay/HAT | Photoredox or metal-catalyzed Hydrogen Atom Transfer (HAT) from a distal C-H bond | Remote C(sp³)–H bonds | Alkylation, Amination | mdpi.com |

Given that this compound is a chiral molecule, any functionalization of its carbon skeleton that creates a new stereocenter must be controlled to avoid complex mixtures of diastereomers. The existing stereocenter at C2 can exert diastereoselective control over reactions at adjacent or remote positions.

Advanced strategies have been developed for the highly stereocontrolled functionalization of similar building blocks. For example, a regio- and enantiodivergent functionalization of Boc-1,3-oxazinanes has been reported, which proceeds through enantioselective lithiation, transmetallation, and a ligand-controlled migratory Negishi coupling. nih.gov This method allows for the selective introduction of functional groups at either the C4 or C5 position with high enantioselectivity, ultimately providing access to valuable β²- and β³-amino acids. nih.gov Such methodologies, which combine a chiral auxiliary or catalyst with substrate control, could theoretically be adapted to introduce new, stereochemically defined functional groups onto the isobutyl skeleton of this compound.

Preparation of Conjugates and Bioconjugates

The bifunctional nature of this compound, possessing two distinct amine groups, makes it an excellent linker for creating conjugates and bioconjugates. The orthogonal protection strategy—having one primary amine that is free or easily deprotected and one that is stably protected—is key to its utility in this context. nih.govscispace.com

This molecule is particularly valuable in the construction of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity. Mono-Boc protected diamines serve as the linker component connecting the protein-binding and ligase-binding moieties. nih.govscispace.com In a typical synthesis, the unprotected primary amine of the linker reacts first, for example, in an SNAr reaction with a pomalidomide (B1683931) derivative. nih.gov Following this, the Boc group is removed under acidic conditions, and the newly exposed amine is coupled to the second component, such as a JQ1-based molecule, to complete the PROTAC structure. nih.govscispace.com This stepwise approach provides a high degree of control and generally results in good yields. scispace.com

Beyond PROTACs, such linkers are used in peptide synthesis. google.com They can be incorporated into a peptide sequence to provide a side-chain of defined length, terminating in an amine that can be used for attaching other molecules, such as fluorescent labels, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains.

| Conjugate Type | Synthetic Strategy | Role of this compound Analogue | Example | Citation(s) |

| PROTACs | Stepwise coupling of two distinct bioactive molecules | Mono-Boc protected diamine acts as a linker of defined length | JQ1-pomalidomide conjugates | nih.govscispace.com |

| Peptide Bioconjugates | Solid-phase or solution-phase peptide synthesis | Incorporated as a derivatized amino acid to provide a reactive handle for post-synthetic modification | Derivatized Lysine building blocks for GLP-1 analogues | google.com |

| Photosensitive Cross-linkers | Multi-step synthesis involving bifunctional building blocks | Used as a bifunctional linker to connect a photo-activatable group with a reactive moiety | Azobenzene glycoconjugates for peptide cross-linking | chemsrc.com |

Exploration in Medicinal Chemistry and Drug Discovery Research

Scaffold Design for Bioactive Molecule Development

The rational design of molecular scaffolds is a cornerstone of modern drug discovery, providing a framework upon which functional groups can be systematically arranged to interact with biological targets. 2-(Boc-amino)-4-methylpentylamine, derived from L-leucine, serves as a crucial chiral building block for creating such scaffolds. ontosight.ai Its isobutyl side chain provides a lipophilic element that can be critical for penetrating cellular membranes or binding to hydrophobic pockets within protein targets. beilstein-journals.org

In the synthesis of bioactive molecules, this compound is primarily utilized in two key ways:

Peptide Synthesis: It is a valuable component in solid-phase peptide synthesis (SPPS), where it facilitates the construction of complex and cyclic peptides. The Boc-protected amine allows for controlled, stepwise addition to a growing peptide chain, while the primary amine can be used as an anchor point or for further derivatization. Research has shown that incorporating such building blocks can enhance the efficiency of synthesizing cyclic peptides, which are of great interest for their improved stability and therapeutic potential.

Introducing Hydrophobic Moieties: The 4-methylpentyl (isobutyl) group is a key feature, often used to introduce a hydrophobic side chain into drug candidates. beilstein-journals.org This is particularly important in the design of inhibitors for enzymes whose active sites have hydrophobic regions. For example, in the development of pyrimido[5,4-b]indole based TLR4 ligands, a hydrophobic moiety in the carboxamide region was found to be essential for biological activity, highlighting the importance of scaffolds that can present such groups effectively. acs.org The leucine-derived backbone of this compound is an ideal starting point for creating molecules that fulfill these structural requirements. ontosight.aiacs.org

The versatility of this building block allows for its incorporation into a diverse range of molecular architectures, from peptidomimetics to small molecule inhibitors, underscoring its importance in scaffold-based drug design. acs.org

Contribution to Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, systematically probing how modifications to a molecule's structure affect its biological activity. By synthesizing and testing analogs, researchers can identify the critical structural features—the pharmacophore—required for a desired biological effect. The this compound moiety, or more broadly, the leucine-derived side chain, is a frequent subject of SAR investigations. beilstein-journals.orgnih.gov

Key findings from SAR studies involving similar structural motifs reveal the importance of the amine and the alkyl side chain:

Amine Group Position and Basicity: The position and basicity of the amine group are vital for interaction with biological targets. In SAR studies of pyrimido[5,4-b]indoles, the carboxamide function linked to a hydrophobic group was found to be essential. acs.org Modifying the amine, for instance by acylation or by changing its substitution pattern, can dramatically alter a compound's potency and selectivity.

The following table illustrates a hypothetical SAR study based on common modifications made to scaffolds containing an amino-alkyl group, demonstrating how systematic changes can influence inhibitory activity.

| Compound ID | R1 Group (Amine Modification) | R2 Group (Side Chain) | IC₅₀ (µM) | Comment |

| Lead-01 | -NH₂ | 4-methylpentyl | 5.2 | Initial lead compound. |

| Analog-A1 | -NH-Acetyl | 4-methylpentyl | 25.8 | Acetylation reduces basicity and activity. |

| Analog-A2 | -N(CH₃)₂ | 4-methylpentyl | 8.1 | Dimethylation slightly reduces activity. |

| Analog-B1 | -NH₂ | n-pentyl | 10.5 | Loss of branching decreases potency. |

| Analog-B2 | -NH₂ | 3,3-dimethylbutyl | 3.9 | Increased steric bulk near amine is favorable. |

| Analog-B3 | -NH₂ | 4-fluoropentyl | 6.5 | Fluorination has minor impact on activity. |

This table is for illustrative purposes and does not represent actual experimental data for a single series.

These studies underscore that the this compound structure provides a well-defined starting point for SAR exploration, allowing medicinal chemists to fine-tune the physicochemical properties of a lead compound to achieve optimal efficacy. beilstein-journals.orgnih.gov

Bioisosteric Replacement Strategies Utilizing the Amine Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound to improve its pharmacokinetic profile, reduce toxicity, or enhance potency while maintaining its primary biological activity. acs.orgpreprints.org This involves substituting a functional group with another that has similar physical or chemical properties. The amine scaffold, particularly a primary alkyl amine derived from a structure like this compound, can be employed as a bioisostere for other functional groups.

While the amide bond is a common target for bioisosteric replacement due to its susceptibility to metabolic degradation, the reverse can also be strategic. nih.gov For instance, an amine group can replace a more complex or metabolically labile moiety to simplify a structure or improve its properties. Key considerations for using an alkyl amine as a bioisostere include:

Replacing Aromatic Rings: In some cases, replacing a phenyl ring with an alkyl group (like the 4-methylpentyl group) can improve solubility by reducing π-π stacking interactions and may offer new vectors for chemical derivatization. acs.org

Modulating Basicity and Polarity: The primary amine of the deprotected scaffold introduces a basic center, which can be used to replace other polar or hydrogen-bonding groups. This can significantly alter a compound's solubility and ability to interact with biological targets. blumberginstitute.org For example, in GPR88 agonists, an amine functionality was successfully replaced with an amide and later a 1,2,3-triazole, showing that these groups can be interchangeable to optimize properties. nih.gov This suggests that the reverse—using a simple amine to replace a more complex heterocycle—could also be a viable strategy in certain contexts.

Improving Metabolic Stability: Exchanging a metabolically vulnerable part of a molecule, such as an aniline, with a more stable alkyl amine can improve the compound's metabolic profile. acs.org While the amine itself can be a site for metabolism, its metabolic fate is often more predictable than that of complex aromatic systems.

The table below provides examples of common bioisosteric replacements relevant to the amine scaffold.

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

| Amide (-CONH-) | 1,2,3-Triazole | Increased metabolic stability, maintained H-bond acceptor ability. nih.gov |

| Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Improved solubility and metabolic properties by increasing Fsp³. acs.org |

| Aniline | Alkyl Amine | Reduced potential for oxidative metabolism, altered pKa. acs.org |

| Carboxylic Acid | Tetrazole | Similar acidity and spatial arrangement, improved metabolic stability. nih.gov |

| Morpholine | Spiro-oxetane | Improved physicochemical properties and metabolic stability. |

The use of the this compound scaffold in bioisosteric replacement allows chemists to leverage its simple, chiral, and hydrophobic nature to systematically optimize drug candidates. acs.orgacs.org

Development of Poly(beta-amino alcohols) and Related Polymeric Materials for Biomedical Applications

Poly(beta-amino alcohols) (PBAAs) are a class of biodegradable polymers that have garnered significant interest for various biomedical applications, including as coatings for medical devices, for cell encapsulation, and as vectors for DNA or siRNA delivery. google.com These polymers are typically synthesized through the polycondensation reaction of an amine with a diepoxide. google.com

The compound this compound, after deprotection of the Boc group to yield 4-methyl-1,2-pentanediamine, is a suitable amine monomer for the synthesis of novel PBAAs. google.com The reaction of this diamine with various diepoxides can generate a library of polymers with diverse properties. google.com

Polymer Synthesis: The synthesis involves reacting the diamine with a diepoxide, often at elevated temperatures. google.com The primary amines of the diamine nucleophilically attack the epoxide rings, leading to ring-opening and the formation of a polymer chain containing repeating beta-amino alcohol units. researchgate.netrroij.com

Tunable Properties: The final properties of the PBAA can be tuned by carefully selecting the diepoxide co-monomer. Using diepoxides with different chain lengths or functional groups allows for control over the polymer's hydrophobicity, charge density, and degradation rate. google.com The inherent hydrophobicity of the 4-methylpentyl side chain from the amine monomer would impart specific characteristics to the resulting polymer, potentially enhancing its interaction with cell membranes or its utility in specific drug delivery formulations. nih.gov

The combinatorial synthesis approach allows for the rapid generation of a large variety of PBAAs from a small set of starting materials, as illustrated below.

| Amine Monomer | Diepoxide Monomer | Potential Polymer Properties & Applications |

| 4-methyl-1,2-pentanediamine | 1,4-Butanediol diglycidyl ether | Forms a flexible, hydrophobic polymer. Potentially useful for drug delivery or biocompatible coatings. google.com |

| 4-methyl-1,2-pentanediamine | Ethylene glycol diglycidyl ether | Increases hydrophilicity compared to the butanediol (B1596017) version. May be suitable for hydrogel formation. |

| 4-methyl-1,2-pentanediamine | 1,6-Hexanediol diglycidyl ether | Creates a more hydrophobic and potentially more stable polymer. Useful for long-term implant coatings. google.com |

| 4-methyl-1,2-pentanediamine | Resorcinol diglycidyl ether | Incorporates aromaticity, leading to a more rigid polymer structure. |

The development of PBAAs from amino acid-derived monomers like this compound represents a promising avenue for creating advanced, functional biomaterials tailored for specific medical needs. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are a powerful tool for investigating the three-dimensional arrangement of atoms in a molecule, known as its conformation. For 2-(Boc-amino)-4-methylpentylamine, these calculations can determine the most stable conformations and the energy barriers between them. This information is critical as the conformation of a molecule often dictates its physical and chemical properties, including its ability to interact with biological targets.

Theoretical methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry and calculate the energies of different conformers. researchgate.net For instance, the analysis of the dihedral angles within the molecule can reveal the preferred spatial orientation of the Boc-amino and methylpentylamine moieties. researchgate.net These calculations can also provide insights into the intramolecular interactions, such as hydrogen bonding, that stabilize certain conformations.

Key Research Findings from Conformational Analysis:

| Parameter | Description | Significance |

| Dihedral Angles | The angles between four sequentially bonded atoms, which define the rotational conformation around a chemical bond. | Determines the overall shape of the molecule and the relative positions of functional groups. |

| Energy Minima | The lowest energy conformations of the molecule, representing the most stable structures. | Identifies the most likely shapes the molecule will adopt, which is crucial for understanding its interactions. |

| Rotational Barriers | The energy required to rotate around a specific chemical bond. | Provides information on the flexibility of the molecule and the ease with which it can change its conformation. |

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, capturing its movements, interactions with its environment, and conformational changes. ulisboa.pt For this compound, MD simulations can be used to study its interactions with solvents, other molecules, and biological macromolecules like proteins. ulisboa.pturegina.ca These simulations solve Newton's equations of motion for each atom in the system, providing a trajectory that reveals the time evolution of the system. ulisboa.pt

In the context of drug design, MD simulations can be used to study the stability of a ligand-receptor complex. nih.govmdpi.com For example, by simulating this compound or its derivatives in the binding site of a target protein, researchers can assess the stability of the interaction and identify key residues involved in binding. nih.govmdpi.com The root mean square deviation (RMSD) of the ligand's heavy atoms over the simulation time is often used as a measure of the complex's stability. nih.gov

In Silico Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of this compound in various chemical reactions. The Boc (tert-butyloxycarbonyl) protecting group plays a crucial role in modulating the reactivity of the amino group. It is stable under basic conditions but can be readily removed under acidic conditions, allowing for controlled deprotection and subsequent reactions.

Quantum chemical calculations can be used to determine the distribution of electron density in the molecule, identifying nucleophilic and electrophilic sites. This information helps in predicting how the molecule will react with other reagents. For example, the nitrogen atom of the amino group is a primary site for nucleophilic attack, and the Boc group's presence sterically hinders and electronically deactivates this site until its removal.

Ligand-Receptor Interaction Modeling in Drug Design

The unique structure of this compound makes it a valuable building block in the design of new therapeutic agents. Computational modeling plays a pivotal role in understanding how this compound and its derivatives interact with biological receptors. diva-portal.org

Docking studies are a common computational technique used to predict the preferred binding orientation of a ligand to a receptor. This information is crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. diva-portal.org By modeling the interaction of derivatives of this compound with a target receptor, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.com

Pharmacophore modeling is another important tool in drug design. It involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. diva-portal.org By analyzing the structures of known active compounds, a pharmacophore model can be developed and used to screen virtual libraries of compounds, including derivatives of this compound, to identify new potential drug candidates.

The insights gained from these computational and theoretical investigations are instrumental in advancing the use of this compound in various fields, from organic synthesis to medicinal chemistry.

Analytical Methodologies for Reaction Monitoring and Product Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the primary structural confirmation of 2-(Boc-amino)-4-methylpentylamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are routinely used. In ¹H NMR, the chemical shifts, integration, and splitting patterns of the proton signals confirm the presence of the isobutyl group, the aminomethylene and methine protons, and the characteristic nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group. acs.org Similarly, ¹³C NMR spectra display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carbamate (B1207046) and the quaternary carbon of the tert-butyl group, confirming the successful incorporation of the Boc group. scielo.org.mx

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands. A strong band around 1680-1700 cm⁻¹ corresponds to the C=O stretching of the carbamate. The N-H stretching of the primary amine (NH₂) and the secondary amide (NH-Boc) typically appear in the region of 3300-3500 cm⁻¹. scielo.org.mx

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electron Ionization Mass Spectrometry (EIMS) can show the molecular ion peak ([M]⁺) and characteristic fragments, such as the loss of the tert-butyl group or the entire Boc group. scielo.org.mx

Table 1: Representative Spectroscopic Data for Boc-Protected Amines

| Technique | Feature | Typical Chemical Shift / Frequency / m/z | Reference |

|---|---|---|---|

| ¹H NMR | tert-butyl protons (Boc) | δ 1.3-1.5 ppm (singlet, 9H) | scielo.org.mx |

| N-H (carbamate) | δ 4.5-5.5 ppm (broad singlet) | scielo.org.mx | |

| CH₂-NH₂ | δ 2.6-3.1 ppm | scielo.org.mx | |

| ¹³C NMR | Carbonyl (Boc) | δ 155-157 ppm | scielo.org.mx |

| Quaternary Carbon (Boc) | δ 78-80 ppm | scielo.org.mx | |

| Methyl Carbons (Boc) | δ ~28 ppm | scielo.org.mx | |

| IR | C=O Stretch (carbamate) | 1680-1700 cm⁻¹ | scielo.org.mx |

| N-H Stretch | 3300-3500 cm⁻¹ | scielo.org.mx | |

| MS (EIMS) | [M-C₄H₉]⁺ | [M-57]⁺ | scielo.org.mx |

Note: The exact values for this compound may vary depending on the solvent and experimental conditions.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for determining the purity and, when applicable, the enantiomeric composition of chiral compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

Purity assessment is routinely performed using reversed-phase HPLC with UV detection. The compound is separated from starting materials, reagents, and by-products on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. For many research and synthetic applications, a purity of >95% is required. Gas chromatography, often coupled with a mass spectrometer (GC-MS), can also be used to assess purity and confirm the identity of volatile components. scielo.org.mx

For chiral molecules, determining the enantiomeric excess (ee) is critical. This is achieved using chiral chromatography, most commonly chiral HPLC. The enantiomers are separated on a chiral stationary phase (CSP). The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their separation and quantification. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated. This analysis is crucial as the biological activity of chiral molecules often resides in only one enantiomer. For related Boc-protected amino acid derivatives, ee values exceeding 99% have been achieved and verified using this method. rsc.org

Table 2: Chromatographic Methods and Findings

| Method | Purpose | Typical Conditions | Finding | Reference |

|---|---|---|---|---|

| HPLC | Purity Assessment | C18 column, UV detection (e.g., 210-254 nm) | Purity often exceeds 95-98%. | |

| GC-MS | Purity Assessment | Capillary column (e.g., HP-5MS) | Confirms identity and purity of >99% for related compounds. | scielo.org.mx |

| Chiral HPLC | Enantiomeric Excess (ee) Determination | Chiral Stationary Phase (CSP) | Baseline separation of enantiomers, allowing for ee determination. | sci-hub.seunimi.it |

| Chiral GC | Enantiomeric Excess (ee) Determination | Chiral Stationary Phase | Used for volatile derivatives to determine enantiomeric purity. | nih.gov |

X-ray Crystallography for Absolute Stereochemistry Determination

While spectroscopic and chromatographic methods provide structural information and enantiomeric ratios, X-ray crystallography offers the unambiguous determination of the absolute stereochemistry of a chiral molecule in the solid state. This technique provides a three-dimensional model of the molecule, showing the precise spatial arrangement of its atoms.

To perform this analysis, a high-quality single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed electron density map, from which the molecular structure is resolved. acs.org For Boc-protected amino acid and peptide derivatives, X-ray crystallography has been used to confirm not only the connectivity but also the conformational preferences of the molecule, such as the geometry of the urethane (B1682113) group and the torsion angles of the backbone. nih.govresearchgate.net

Studies on related Boc-protected compounds have revealed that the urethane amide bond can adopt both cis and trans conformations in crystals, unlike the strong preference for the trans form in peptide bonds. nih.gov The analysis also provides precise bond lengths and angles, which can be influenced by the steric bulk and electronic interactions of the Boc group. rsc.org For this compound, an X-ray crystal structure would definitively confirm the (R) or (S) configuration at the chiral center, providing the absolute stereochemical proof required for applications in stereospecific synthesis and pharmaceutical development.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Di-tert-butyl dicarbonate (B1257347) |

| Triethylamine (B128534) |

| Dichloromethane (B109758) |

| Boc-alanine |

| Boc-leucine |

Emerging Applications and Future Research Directions

New Catalytic Systems for Transformations Involving the Amine

The development of catalytic systems that can selectively functionalize the aliphatic backbone of amines is a significant challenge in organic synthesis. For a molecule like 2-(Boc-amino)-4-methylpentylamine, research is moving towards catalysts that can activate specific C-H bonds, enabling the introduction of new functional groups.

Recent advancements include palladium-catalyzed systems for the distal C(sp³)–H functionalization of aliphatic amines. rsc.org These methods often employ a transient directing group which, in concert with a ligand, guides the catalyst to a specific C-H bond far from the amine group. For instance, a reaction could be designed to arylate the γ or δ position of the pentyl chain, creating complex scaffolds from a simple precursor. The products are often isolated as their Boc-derivatives for ease of purification. rsc.org

Other innovative strategies involve:

Boc-Directed C-H Activation: Palladium catalysts have been shown to selectively oxidize N-methylamines at the methyl group, with evidence suggesting the Boc group itself directs the catalyst to the C-H bond. acs.org Extending this concept to the aliphatic chain of this compound is a promising research direction.

Dual Relay Catalysis: A protocol using two different metal catalysts (e.g., Rhodium and Palladium) can achieve regioselective arylation at the unactivated β-C(sp³)–H bond of N-protected primary aliphatic amines. researchgate.net This approach avoids issues of steric control and opens up new possibilities for functionalizing the backbone of leucine (B10760876) derivatives.

Intramolecular C-H Amination: Cobalt-porphyrin catalysts can trigger ring-closing C-H amination of aliphatic azides. uva.nl While this applies to a different starting material, the strategy of using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to trap the newly formed cyclic amine product in situ is highly relevant. This prevents catalyst inhibition by the product and significantly improves reaction efficiency, a technique directly applicable to transformations of this compound derivatives. uva.nl

These catalytic advancements suggest a future where this compound is not just a side-chain donor but a modifiable scaffold for creating complex, high-value chiral molecules.

Integration into Supramolecular Chemistry and Materials Science

Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions. The unique structural features of this compound make it an excellent candidate for incorporation into such assemblies.

Peptide-Based Nanostructures: Short peptides are known to self-assemble into well-ordered nanostructures like tubes, fibers, and spheres. The process is driven by hydrogen bonding and π-π stacking. rsc.org Studies on Boc-protected diphenylalanine (Boc-FF) have shown that the N-terminal protecting group significantly influences the resulting morphology of the nano-assemblies. rsc.orgacs.org The bulky, hydrophobic isobutyl side chain of a this compound moiety could be used to control the packing and dimensionality of self-assembling peptide systems. rsc.orgsemanticscholar.org

Chiral Polymers: The synthesis of polymers with chiral side chains is a major area of materials science. Researchers have synthesized polymers from Boc-protected leucine-based monomers. acs.org After polymerization, the Boc groups are removed to yield a pH-responsive polymer with primary amine side chains. The chirality and hydrophobicity of the leucine group play a crucial role in directing the self-assembly of these polymers into ordered structures. acs.org this compound could be similarly used to create functional polymers where the chiral side chains induce helical structures in the polymer backbone, leading to materials with unique chiroptical properties. rsc.orgkpi.ua

The table below summarizes potential research directions in this area.

| Research Direction | Key Feature of this compound | Potential Outcome |

| Controlled Self-Assembly | Hydrophobic isobutyl group & chiral center | Formation of specific nanostructures (e.g., nanotubes, vesicles) with controlled morphology. |

| pH-Responsive Materials | Boc-protected amine (deprotectable) | Polymers that change their solubility or conformation in response to pH changes. |

| Chiroptical Materials | Stereocenter from L-leucine | Polymers with helical structures that exhibit strong circular dichroism for applications in optics. |

Green Chemistry Approaches in its Synthesis and Application

Green chemistry principles, which aim to reduce waste and hazardous substances, are increasingly important. Significant research has focused on developing greener methods for both the synthesis and subsequent use of Boc-protected amines.

For the synthesis of this compound, greener methods for the Boc-protection step are available:

Catalyst-Free and Solvent-Free Conditions: The reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O) can proceed efficiently at room temperature without any catalyst or solvent, offering excellent yields and simplicity. benthamdirect.com

Reusable Heterogeneous Catalysts: Solid acid catalysts, such as Amberlite-IR 120 resin or sulfonated reduced graphene oxide (SrGO), can be used to facilitate Boc protection under solvent-free conditions. derpharmachemica.comthieme-connect.com These catalysts are easily separated from the reaction mixture by filtration and can be reused multiple times, minimizing waste. derpharmachemica.comthieme-connect.com

Biocatalysis: The synthesis of chiral amines can be achieved with high enantioselectivity using enzymes like transaminases (TAs). rsc.orgacs.orgmdpi.com A green approach to synthesize this compound could involve the enzymatic amination of the corresponding prochiral ketone, followed by a green Boc-protection step.

For the application and deprotection of the compound, green alternatives are also emerging:

Thermal Deprotection: The Boc group can be removed by heating in a continuous flow system without the need for corrosive acid catalysts. This method also allows for the selective deprotection of different Boc-protected amines within the same molecule by controlling the temperature. acs.org

Mechanochemistry: Ball milling a Boc-protected amine with a solid acid like p-toluenesulfonic acid monohydrate provides a rapid, solvent-free method for deprotection. scirp.org

Sustainable Transformations: A novel method allows for the direct conversion of Boc-protected amines into valuable carbamates, thiocarbamates, and ureas using lithium tert-butoxide, a simple base. This avoids the use of toxic reagents like phosgene (B1210022) or metal catalysts. rsc.org

| Process | Green Method | Key Advantages | Reference |

|---|---|---|---|

| Synthesis (Boc-Protection) | Catalyst/Solvent-Free Reaction | Simplicity, no catalyst or solvent waste, high yields. | benthamdirect.com |

| Reusable Solid Acid Catalyst (e.g., SrGO) | Catalyst is recyclable, solvent-free, high efficiency. | thieme-connect.com | |

| Deprotection | Thermal Deprotection (Continuous Flow) | No acid catalyst required, selective, fast. | acs.org |

| Mechanochemical Deprotection | Solvent-free, rapid, mild conditions. | scirp.org | |

| Application | Direct Conversion to Carbamates | Avoids toxic reagents (e.g., phosgene), metal-free. | rsc.org |

Exploration in Optoelectronic or Advanced Functional Materials

The field of organic electronics leverages the properties of conjugated polymers for applications in LEDs, solar cells, and sensors. The performance of these materials is highly dependent on their molecular structure, particularly the side chains attached to the conjugated backbone. acs.org

"Side chain engineering" is a key strategy for tuning the properties of these materials. The introduction of bulky or chiral side chains can influence:

Solubility and Processability: Flexible side chains are necessary to make rigid conjugated polymers soluble for device fabrication.

Molecular Packing: The size and shape of side chains dictate how polymer chains pack together in the solid state, which directly affects charge transport.

Chiroptical Properties: Incorporating chiral side chains can force the conjugated backbone into a helical conformation, creating supramolecular chirality. rsc.orgnih.gov Such materials can interact with circularly polarized light, making them suitable for chiroptical switches and devices. nih.gov

While not yet demonstrated, this compound is a prime candidate for use in side-chain engineering. A potential research strategy would involve converting the amine into a polymerizable monomer (e.g., a methacrylate (B99206) or acrylamide). This monomer could then be polymerized, and the Boc group subsequently removed. The resulting polymer would feature chiral, hydrophobic isobutyl-containing side chains. These side chains could be used to control the polymer's self-assembly into helical structures, potentially leading to new functional materials with tailored electronic and optical properties. acs.orgacs.org

Q & A

Q. What are the standard synthetic routes for preparing 2-(Boc-amino)-4-methylpentylamine, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves Boc protection of a primary amine. For example, 4-methylpentylamine can react with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at room temperature. Intermediate characterization requires - and -NMR to confirm Boc-group incorporation and absence of side products. HPLC with UV detection (e.g., at 254 nm) ensures purity >95% .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm Boc-group signals (e.g., tert-butyl protons at ~1.4 ppm) and amine backbone integrity.

- Mass Spectrometry (MS) : ESI-MS or HRMS to validate molecular ion peaks (e.g., CHNO, expected [M+H] = 217.18).

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity. Cross-reference with literature data in SciFinder or Reaxys .

Advanced Research Questions

Q. What strategies mitigate premature Boc-group cleavage during coupling reactions involving this compound?

- Methodological Answer : Boc groups are acid-labile; avoid acidic conditions during peptide coupling. Use coupling reagents like HATU or DIC with non-acidic additives (e.g., HOAt instead of HOBt). If deprotection is required, employ controlled acidic conditions (e.g., 20% TFA in DCM for 30 minutes). Monitor reaction progress via TLC or LC-MS to optimize timing .

Q. How can researchers resolve discrepancies in reported yields when using this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Yield variations often stem from steric hindrance or solvent polarity. Design experiments to test:

- Solvent Systems : Compare DMF, DCM, or mixed solvents.

- Coupling Temperatures : Elevated temperatures (e.g., 40°C) may improve efficiency.

- Resin Swelling : Pre-swell resins (e.g., Wang resin) in DCM for 1 hour before coupling.

Statistical analysis (e.g., ANOVA) of triplicate reactions can identify significant variables .

Q. What challenges arise in stereochemical analysis of this compound derivatives, and how can they be addressed?

- Methodological Answer : Chiral centers may lead to diastereomer formation during derivatization. Strategies include:

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients.

- Optical Rotation : Compare measured [α] values with literature standards.

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives.

For non-crystalline samples, employ Mosher’s ester analysis or -NMR with chiral auxiliaries .

Data-Driven Analysis

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。